3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach is the Umemoto reaction, which uses fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and tetra-n-butylammonium fluoride (TBAF) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of new materials with improved properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins and enzymes, leading to increased efficacy. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Fluoropyridine
Uniqueness
3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile is unique due to its specific substitution pattern and the presence of both fluorine and nitrile groups. This combination of functional groups imparts distinct physical, chemical, and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c1-9(8(4-11)13-9)7-3-2-6(10)5-12-7/h2-3,5,8H,1H3 |
InChI Key |
LLQXCSLRRVLVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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